- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 (PRMT5) and their preparation, World Intellectual Property Organization, , ,

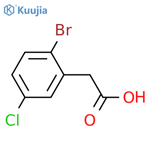

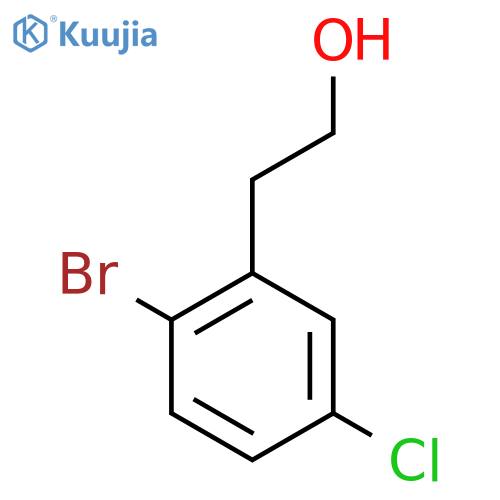

Cas no 947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol)

947614-94-0 structure

Productnaam:2-(2-bromo-5-chlorophenyl)ethan-1-ol

2-(2-bromo-5-chlorophenyl)ethan-1-ol Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-bromo-5-chloroBenzeneethanol

- 2-(2-bromo-5-chlorophenyl)ethanol

- 2-Bromo-5-chloro-benzeneethanol

- HAKYKQWZRSPYAR-UHFFFAOYSA-N

- 2-(2-bromo-5-chloro-phenyl)ethanol

- 2-(2-bromo-5-chloro-phenyl)-ethanol

- 2-(2-bromo-5-chlorophenyl)ethan-1-ol

- 2-Bromo-5-chlorobenzeneethanol (ACI)

- DA-26799

- SY343575

- SCHEMBL3657647

- AKOS015503245

- E81791

- 947614-94-0

- CS-0142769

- EN300-1894700

- MFCD20485661

-

- Inchi: 1S/C8H8BrClO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2

- InChI-sleutel: HAKYKQWZRSPYAR-UHFFFAOYSA-N

- LACHT: BrC1C=CC(=CC=1CCO)Cl

Berekende eigenschappen

- Exacte massa: 233.94471g/mol

- Monoisotopische massa: 233.94471g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 11

- Aantal draaibare bindingen: 2

- Complexiteit: 121

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 20.2

- XLogP3: 2.8

2-(2-bromo-5-chlorophenyl)ethan-1-ol Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1249750-5g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 98% | 5g |

$200 | 2024-06-05 | |

| Enamine | EN300-1894700-0.05g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 0.05g |

$19.0 | 2023-09-18 | |

| Enamine | EN300-1894700-0.25g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 0.25g |

$33.0 | 2023-09-18 | |

| Enamine | EN300-1894700-0.1g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 0.1g |

$23.0 | 2023-09-18 | |

| Enamine | EN300-1894700-2.5g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 2.5g |

$107.0 | 2023-09-18 | |

| Aaron | AR01JMXC-10g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 10g |

$315.00 | 2025-02-11 | |

| Aaron | AR01JMXC-25g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 25g |

$561.00 | 2025-02-11 | |

| Enamine | EN300-1894700-10g |

2-(2-bromo-5-chlorophenyl)ethan-1-ol |

947614-94-0 | 95% | 10g |

$316.0 | 2023-09-18 | |

| Aaron | AR01JMXC-1g |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 1g |

$55.00 | 2025-02-11 | |

| Aaron | AR01JMXC-250mg |

2-Bromo-5-chloro-benzeneethanol |

947614-94-0 | 97% | 250mg |

$23.00 | 2025-02-11 |

2-(2-bromo-5-chlorophenyl)ethan-1-ol Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 15 min, cooled

1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C

1.3 Reagents: Methanol ; overnight, rt

1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C

1.3 Reagents: Methanol ; overnight, rt

Referentie

- Substitution-Controlled Selective Formation of Hexahydrobenz[e]isoindoles and 3-Benzazepines via In(OTf)3-Catalyzed Tandem Annulations, Organic Letters, 2018, 20(18), 5680-5683

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 2 h, 0 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referentie

- Cyclic sulfonamide derivatives as monoamine reuptake inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C → rt; 3 h, rt; overnight, rt; rt → 0 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referentie

- Preparation of N-substituted triazolamines as inhibitors of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 5 min, 0 °C; 18 h, 0 °C → 25 °C

Referentie

- Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 4 h, 25 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Referentie

- Preparation of spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (MCL-1) protein for the treatment of cancer, World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referentie

- Preparation of phenylalanine 4-phenylpiperidinamide derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referentie

- Preparation of pyridopyrimidinyl compounds useful in the treatment of cancer, World Intellectual Property Organization, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Referentie

- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 and their preparation, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 23 °C; 3 h, 23 °C

1.2 Reagents: Methanol , Water ; 0 °C

1.2 Reagents: Methanol , Water ; 0 °C

Referentie

- Boron insertion into alkyl ether bonds via zinc/nickel tandem catalysis, Science (Washington, 2021, 372(6538), 175-182

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ; rt; 12 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water

Referentie

- Enantioselective Construction of Spiro Quaternary Carbon Stereocenters via Pd-Catalyzed Intramolecular α-Arylation, Organic Letters, 2020, 22(12), 4602-4607

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Referentie

- Preparation of nucleoside analogs as selective inhibitors of protein arginine methyltransferase 5 (PRMT5), World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 1.5 h, reflux

1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min

1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min

Referentie

- Intramolecular Aerobic Ring Expansion of Cyclic Ketone: A Mild Method for the Synthesis of Medium-Sized Lactones and Macrolactones, Advanced Synthesis & Catalysis, 2022, 364(13), 2152-2156

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; overnight, reflux; reflux → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referentie

- Intramolecular Homolytic Substitution Enabled by Photoredox Catalysis: Sulfur, Phosphorus, and Silicon Heterocycle Synthesis from Aryl Halides, Organic Letters, 2019, 21(13), 5295-5300

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referentie

- Preparation of 1-(2-amino-3-phenylpropanoyl)-4-phenylpiperidine derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,

2-(2-bromo-5-chlorophenyl)ethan-1-ol Raw materials

2-(2-bromo-5-chlorophenyl)ethan-1-ol Preparation Products

2-(2-bromo-5-chlorophenyl)ethan-1-ol Gerelateerde literatuur

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol) Gerelateerde producten

- 2228560-29-8(3-(1H-1,3-benzodiazol-2-yl)propane-1-sulfonyl fluoride)

- 927136-54-7(5-3-(3,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl-2-methoxyphenol)

- 2172035-64-0(2-(1-methyl-1H-imidazol-4-yl)methoxyacetic acid)

- 910036-99-6(N-methyl-6-(tetrahydropyran-4-yloxy)pyrid-3-ylmethylamine)

- 2229484-81-3(tert-butyl 2-(4-aminobutyl)-5,5-dimethylpiperidine-1-carboxylate)

- 657-47-6(3-Fluorobenzenesulfonic acid)

- 1804420-88-9(Ethyl 5-(aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-3-acetate)

- 1705483-57-3(1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-pyrrol-1-yl)ethan-1-one)

- 1396862-82-0(4-methyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide)

- 1000573-27-2(1,5-dibromo-3-chloro-2-fluorobenzene)

Aanbevolen leveranciers

Shanghai Joy Biotech Ltd

Goudlid

CN Leverancier

Bulk

Jinan Hanyu Chemical Co.,Ltd.

Goudlid

CN Leverancier

Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Goudlid

CN Leverancier

Bulk

Shanghai Jinhuan Chemical CO., LTD.

Goudlid

CN Leverancier

Bulk

Changzhou Guanjia Chemical Co., Ltd

Goudlid

CN Leverancier

Bulk